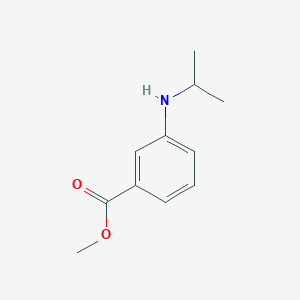

Methyl 3-(isopropylamino)benzoate

Description

Contextualization of Alkylamino-Substituted Benzoates in Synthetic Chemistry

Within the broader family of substituted benzoates, those bearing alkylamino groups are of particular interest in synthetic chemistry. The introduction of an alkylamino substituent onto the benzene (B151609) ring significantly influences the electronic properties of the molecule. The nitrogen atom's lone pair of electrons can participate in resonance with the aromatic system, thereby modulating the reactivity of the ring and the properties of the ester group. This electronic interplay is crucial in directing further chemical transformations and in designing molecules with specific functionalities.

The synthesis of alkylamino-substituted benzoates often involves the reduction of a corresponding nitrobenzoate or the N-alkylation of an aminobenzoate. These synthetic routes provide access to a diverse range of structures with varying substitution patterns and alkyl groups. The presence of both an amino and an ester group on the same molecule offers multiple reaction sites, making them valuable intermediates for the construction of more complex molecular architectures.

Research Significance of Methyl 3-(isopropylamino)benzoate as a Chemical Moiety

While specific research literature on this compound is not extensively documented, its significance as a chemical moiety can be inferred from studies on closely related compounds. Analogous structures, such as methyl 3-amino-4-(isopropylamino)benzoate and methyl 3-(isopropylamino)-4-nitrobenzoate, are recognized as important intermediates in organic synthesis. These related compounds are often utilized in the development of new pharmaceutical agents and other biologically active molecules.

Below are tables detailing the general chemical properties and predicted spectroscopic data for this compound, based on the analysis of its constituent functional groups and data from analogous compounds.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Likely soluble in organic solvents |

| Boiling Point | Not experimentally determined |

| Melting Point | Not experimentally determined |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks |

| ¹H NMR | Signals corresponding to the aromatic protons, the isopropyl group protons (a septet and a doublet), the N-H proton, and the methyl ester protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the isopropyl carbons, and the carbonyl and methoxy (B1213986) carbons of the ester group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the ester, and C-N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of the methoxy group and other fragments. |

Overview of Current Research Trajectories Involving Benzoate (B1203000) Derivatives

Current research involving benzoate derivatives is highly diverse and continues to expand into new scientific frontiers. In medicinal chemistry, substituted benzoates are being investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The ability to readily modify the benzoate core allows for the optimization of drug-like properties through structure-activity relationship (SAR) studies.

In materials science, benzoate derivatives are being explored for their use in the development of advanced materials. For example, certain substituted benzoates exhibit liquid crystalline properties, making them suitable for applications in displays and optical devices. rsc.org Others are being incorporated into polymers to enhance their thermal stability, mechanical strength, and other physical characteristics.

Furthermore, the field of catalysis is also benefiting from research into benzoate derivatives. They can act as ligands for metal catalysts, influencing the catalyst's activity and selectivity in a variety of organic transformations. The ongoing exploration of novel synthetic methodologies for preparing functionalized benzoates is a testament to their enduring importance in chemical research. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 3-(propan-2-ylamino)benzoate |

InChI |

InChI=1S/C11H15NO2/c1-8(2)12-10-6-4-5-9(7-10)11(13)14-3/h4-8,12H,1-3H3 |

InChI Key |

OCHCDERJAAKHTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC=CC(=C1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Esterification Strategies for Benzoate (B1203000) Core Formation

The formation of the methyl benzoate core of the target molecule is a critical step, often accomplished through direct esterification methods.

Acid-Catalyzed Esterification of Benzoic Acid Derivatives

A fundamental approach to synthesizing benzoate esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. researchgate.netacs.orgchegg.comchegg.comlibretexts.orgchegg.com In the context of Methyl 3-(isopropylamino)benzoate synthesis, this would typically involve the esterification of 3-aminobenzoic acid with methanol (B129727). wikipedia.org The reaction is catalyzed by a mineral acid, such as sulfuric acid, which protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. researchgate.netchegg.com

The presence of the amino group on the benzoic acid requires stoichiometric amounts of the acid catalyst, as the basic amino group will neutralize the catalyst. researchgate.net The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol (methanol) is often used, or water is removed as it is formed. researchgate.netlibretexts.org

A typical laboratory procedure involves dissolving p-aminobenzoic acid in ethanol (B145695), followed by the slow addition of concentrated sulfuric acid. The mixture is then heated to reflux. researchgate.netlibretexts.org After cooling, the reaction mixture is neutralized with a base like sodium carbonate to precipitate the ester, which can then be isolated by filtration. researchgate.netlibretexts.org

| Parameter | Value | Reference |

| Starting Material | p-Aminobenzoic acid | researchgate.netlibretexts.org |

| Alcohol | Absolute Ethanol | researchgate.net |

| Catalyst | Concentrated H₂SO₄ | researchgate.netlibretexts.org |

| Reaction Time | 60-75 minutes | researchgate.net |

| Work-up | Neutralization with 10% Na₂CO₃ solution | researchgate.netlibretexts.org |

Catalytic Approaches Utilizing Solid Acid Catalysts

To overcome the drawbacks associated with homogeneous acid catalysts, such as corrosion, difficulty in separation, and environmental concerns, solid acid catalysts have emerged as a promising alternative. mdpi.commdpi.comproquest.com These catalysts are insoluble in the reaction medium, allowing for easy recovery and reuse. mdpi.comproquest.com

Zirconium-based solid acids, in particular, have shown significant catalytic activity in the esterification of benzoic acid derivatives. mdpi.comproquest.commdpi.com For instance, a study demonstrated the use of a titanium-zirconium solid acid catalyst for the synthesis of a series of methyl benzoate compounds. mdpi.comproquest.com This catalyst was found to be effective for the direct condensation of various benzoic acids with methanol. mdpi.comproquest.com Another example is the use of sulfated zirconia (SO₄²⁻/ZrO₂) as an efficient catalyst for the esterification of fatty acids, a reaction type that shares mechanistic principles with benzoate synthesis. rsc.orgacs.orgtandfonline.com The catalytic activity of these materials is attributed to the presence of strong acid sites on their surface. mdpi.comtandfonline.com

The preparation of these catalysts often involves impregnation of a support material, like zirconia, with a source of sulfate (B86663) ions, followed by calcination at high temperatures. acs.org The calcination temperature has a significant impact on the catalyst's structural and acidic properties and, consequently, its catalytic performance. rsc.orgacs.org

| Catalyst | Substrate | Alcohol | Key Findings | Reference |

| Titanium Zirconium Solid Acid | Various Benzoic Acids | Methanol | Effective for direct condensation; reusable. | mdpi.comproquest.com |

| Sulfated Zirconia (SO₄²⁻/ZrO₂) | Myristic Acid | Methanol | High conversion (98-100%) at 60°C. | rsc.org |

| Sulfated Zirconia (SO₄²⁻/ZrO₂) | Palmitic Acid | Methanol | Calcination time affects catalyst activity and reusability. | acs.org |

| Tungsten Oxide Zirconia (WO₃/ZrO₂) | Waste Acid Oil | Methanol | High FFA conversion (96%) at 150°C. | nih.gov |

| Iron-Supported Zr/Ti Solid Acid | Various Benzoic Acids | Methanol | Optimal catalytic effect with a specific Fe:Zr:Ti molar ratio. | mdpi.com |

Introduction and Modification of the Isopropylamino Moiety

The introduction of the isopropylamino group can be accomplished through several synthetic strategies, primarily involving reductive amination or nucleophilic substitution reactions.

Reductive Amination Techniques

Reductive amination is a versatile method for forming amines from carbonyl compounds. acsgcipr.orgwikipedia.orgorgoreview.com In the synthesis of this compound, this would involve the reaction of a suitable keto-ester precursor, such as methyl 3-oxobenzoate, with isopropylamine, followed by reduction of the intermediate imine.

The reaction is typically carried out in a one-pot procedure where the carbonyl compound, amine, and a reducing agent are combined. wikipedia.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for reducing the imine in the presence of the carbonyl group. orgoreview.comcommonorganicchemistry.comorganic-chemistry.org The choice of solvent depends on the reducing agent; for instance, STAB is often used in solvents like dichloromethane (B109758) (DCE) or tetrahydrofuran (B95107) (THF), while NaBH₃CN is compatible with methanol. commonorganicchemistry.com In some cases, a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can be used to facilitate the reaction, particularly for less reactive substrates. acsgcipr.org

| Reducing Agent | Typical Solvents | Additives/Catalysts | Key Characteristics | Reference |

| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF, Dioxane | Acetic acid (for ketones) | General, mild, and selective; water-sensitive. | commonorganicchemistry.comorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Lewis acids (e.g., Ti(OiPr)₄, ZnCl₂) | Not water-sensitive; improves yields for less reactive substrates. | commonorganicchemistry.com |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | - | Added after imine formation; can reduce aldehydes and ketones. | commonorganicchemistry.com |

| H₂/Pd Catalyst | Various | - | Considered a green method; versatile. | wikipedia.org |

Nucleophilic Substitution Reactions

An alternative approach to installing the isopropylamino group is through a nucleophilic substitution reaction. savemyexams.comcognitoedu.orgsavemyexams.comchemguide.co.ukyoutube.com This strategy would typically involve the reaction of a methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate or methyl 3-chlorobenzoate) with isopropylamine. Isopropylamine, acting as a nucleophile, displaces the halide from the aromatic ring to form the desired product.

This type of reaction, specifically an SɴAr (nucleophilic aromatic substitution) reaction, is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack. While the ester group provides some activation, the reaction conditions may need to be optimized to achieve good yields. The reaction is often carried out by heating the reactants, sometimes in the presence of a base to neutralize the hydrogen halide formed during the reaction. savemyexams.com

Epoxide Ring-Opening Reactions in Analog Synthesis

While not a direct synthesis of this compound itself, the ring-opening of epoxides with amines is a powerful method for the synthesis of β-amino alcohols, which are structural analogs and can be valuable intermediates in medicinal chemistry. growingscience.comtandfonline.comrroij.comrsc.orgresearchgate.net This reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. growingscience.comrroij.com

The regioselectivity of the ring-opening is a key aspect of this reaction. In general, under neutral or basic conditions, the amine will attack the less sterically hindered carbon of the epoxide. rroij.com However, the presence of a catalyst can influence the outcome. A variety of catalysts have been developed to promote this transformation, including sulfated tin oxide, cyanuric chloride, and various metal salts. growingscience.comtandfonline.comrroij.com These catalysts can enhance the reaction rate and control the regioselectivity, providing access to a diverse range of β-amino alcohols in good to excellent yields. growingscience.comtandfonline.comrroij.comrsc.org This methodology highlights a versatile approach for creating structural diversity around a core scaffold, which is a common strategy in drug discovery and development.

| Catalyst | Substrates | Key Features | Reference |

| Sulfated Tin Oxide | Epoxides, Aromatic and Aliphatic Amines | Mild conditions, good to high yields, high regioselectivity. | growingscience.com |

| Cyanuric Chloride | Epoxides, Substituted Amines | Mild, solvent-free conditions, inexpensive catalyst, high yields. | tandfonline.com |

| Indium Tribromide | Epoxides, Aromatic Amines | Mild and efficient. | rroij.com |

| Iridium Trichloride | Epoxides, Aryl, Heterocyclic, or Aliphatic Amines | Room temperature, excellent yields. | rroij.com |

| Acetic Acid | Epoxides, Amines | Metal- and solvent-free, high yields, excellent regioselectivity. | rsc.org |

Preparation of Precursor Intermediates and Derivatization Routes

The principal precursor for the synthesis of this compound is methyl 3-aminobenzoate (B8586502). The preparation of this intermediate can be accomplished through several established synthetic routes.

One common method involves the esterification of 3-aminobenzoic acid with methanol. chemicalbook.com This reaction is typically catalyzed by a strong acid, such as thionyl chloride, and is often carried out under reflux conditions. chemicalbook.com A general procedure involves cooling a solution of 3-aminobenzoic acid in methanol to 0°C, followed by the dropwise addition of thionyl chloride. The mixture is then refluxed for an extended period, typically 24 hours, to ensure complete conversion. chemicalbook.com After the reaction, the solvent is evaporated, and the crude product is neutralized, extracted, and purified. chemicalbook.com

Alternatively, methyl 3-aminobenzoate can be synthesized via the reduction of methyl 3-nitrobenzoate. sciencemadness.org This transformation can be effectively carried out using catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst in a methanol solvent. sciencemadness.org This method is known for its high efficiency and quantitative yields. sciencemadness.org Another approach for the reduction of the nitro group involves the use of iron powder in an acidic medium, such as acetic acid, sometimes enhanced by sonication. sciencemadness.org

Once the precursor, methyl 3-aminobenzoate, is obtained, the primary derivatization route to this compound is through reductive amination with acetone. masterorganicchemistry.com This reaction, also known as N-alkylation, introduces the isopropyl group onto the amino nitrogen. The process involves the formation of an intermediate imine from the reaction of methyl 3-aminobenzoate and acetone, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com

Optimization of Synthetic Pathways for Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for both the precursor preparation and the final reductive amination step.

For the esterification of 3-aminobenzoic acid, a key parameter is the choice of catalyst and reaction time. While thionyl chloride is effective, other acid catalysts can also be employed. The reaction time of 24 hours ensures high conversion but may be optimized by monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

In the case of the reduction of methyl 3-nitrobenzoate, the choice of reducing agent and conditions is critical to achieve high yield and selectivity, minimizing the formation of byproducts. Catalytic hydrogenation over Pd/C is generally preferred for its clean conversion. sciencemadness.org

The optimization of the reductive amination step is crucial for maximizing the yield of this compound while minimizing over-alkylation or other side reactions. Key factors to consider include the choice of reducing agent, solvent, temperature, and the stoichiometry of the reactants.

Several reducing agents can be employed for the reductive amination of methyl 3-aminobenzoate with acetone, each with its own advantages. Sodium borohydride (NaBH₄) is a common and cost-effective choice. ed.gov However, for electron-deficient anilines like methyl 3-aminobenzoate, more selective reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com The use of α-picoline-borane has also been reported as a mild and efficient reducing agent for this type of transformation. researchgate.net

The reaction is typically carried out in a suitable solvent, such as methanol or dichloromethane, and may be catalyzed by the addition of a small amount of acetic acid to facilitate imine formation. ed.gov The temperature is another important parameter to control, with reactions often run at room temperature or slightly elevated temperatures to balance reaction rate and selectivity.

Below are interactive data tables summarizing typical reaction conditions and their impact on the synthesis.

Table 1: Preparation of Methyl 3-aminobenzoate

| Starting Material | Reagents | Solvent | Conditions | Typical Yield | Reference |

| 3-Aminobenzoic acid | Methanol, Thionyl chloride | Methanol | Reflux, 24h | Good | chemicalbook.com |

| Methyl 3-nitrobenzoate | H₂, Pd/C | Methanol | Room Temp, Atmospheric Pressure | Quantitative | sciencemadness.org |

| Methyl 3-nitrobenzoate | Fe powder, Acetic acid | Ethanol/Water | Sonication or Reflux | Variable | sciencemadness.org |

Table 2: Reductive Amination of Methyl 3-aminobenzoate with Acetone

| Reducing Agent | Solvent | Catalyst | Temperature | Key Considerations | Reference |

| Sodium Borohydride (NaBH₄) | Methanol | Acetic Acid (catalytic) | Room Temperature | Cost-effective, potential for side reactions. | ed.gov |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | - | Room Temperature | Selective for imine reduction, toxic cyanide byproduct. | masterorganicchemistry.comresearchgate.net |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane | - | Room Temperature | Mild and selective, less toxic than NaBH₃CN. | masterorganicchemistry.com |

| α-Picoline-borane | Methanol | Acetic Acid (catalytic) | Room Temperature | Mild, efficient, and applicable in various solvents. | researchgate.net |

By carefully selecting the synthetic route and optimizing the reaction parameters as outlined, the production of this compound can be achieved with high yield and purity, making it a viable process for various applications.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific research-grade ¹H and ¹³C NMR data for Methyl 3-(isopropylamino)benzoate are not extensively detailed in publicly accessible research literature, the expected spectral features can be inferred from its structure.

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ) Range (ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.5 - 7.5 | Multiplets | 4H |

| Isopropyl CH | 3.5 - 4.0 | Septet | 1H |

| Methoxy (B1213986) Protons | ~3.8 | Singlet | 3H |

| Isopropyl CH₃ | ~1.2 | Doublet | 6H |

| Amine NH | Variable | Broad Singlet | 1H |

Expected ¹³C NMR Spectral Data:

| Carbon Atom | Chemical Shift (δ) Range (ppm) |

| Carbonyl Carbon | 165 - 175 |

| Aromatic Carbons | 110 - 150 |

| Isopropyl CH Carbon | 45 - 55 |

| Methoxy Carbon | 50 - 55 |

| Isopropyl CH₃ Carbons | 20 - 25 |

The precise chemical shifts and coupling constants would allow for the definitive assignment of each proton and carbon, confirming the connectivity between the isopropyl group, the amino linker, and the methyl benzoate (B1203000) core. Furthermore, advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could be employed to study the spatial proximity of different protons, offering insights into the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, the expected molecular ion peak [M]⁺ would correspond to its molecular weight of 193.24 g/mol . nist.gov

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition, C₁₁H₁₅NO₂.

Expected Fragmentation Pattern:

The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways, aiding in its structural confirmation.

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Structure |

| [M]⁺ | 193 | Molecular Ion |

| [M - CH₃]⁺ | 178 | Loss of a methyl radical from the isopropyl group |

| [M - OCH₃]⁺ | 162 | Loss of the methoxy radical from the ester |

| [M - COOCH₃]⁺ | 134 | Loss of the carbomethoxy group |

The analysis of these fragments in tandem MS (MS/MS) experiments would provide conclusive evidence for the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Secondary amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Isopropyl and methyl groups |

| C=O Stretch (Ester) | 1700 - 1730 | Carbonyl group |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring |

| C-N Stretch | 1200 - 1350 | Amine |

| C-O Stretch (Ester) | 1100 - 1300 | Ester linkage |

The presence and specific positions of these absorption bands would serve as a diagnostic fingerprint for this compound, confirming the presence of the secondary amine, the ester functional group, and the aromatic ring.

Advanced Spectroscopic and Diffraction Techniques for Crystalline Structures (if applicable to derivatives)

While there is no readily available information on the single-crystal X-ray diffraction of this compound itself, this technique would be invaluable for determining its precise three-dimensional structure in the solid state if a suitable crystal could be grown. X-ray crystallography provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

In the absence of a crystal structure for the parent compound, studies on derivatives could provide significant insights. For instance, the synthesis and crystallographic analysis of metal complexes or co-crystals involving this compound could reveal its coordination properties and non-covalent interaction motifs. Such studies are crucial for understanding the supramolecular chemistry and material properties of related compounds.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Applications in Conformational Analysis and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for analyzing the conformational landscape and energetics of organic molecules like Methyl 3-(isopropylamino)benzoate. nih.govresearchgate.netacs.org

Illustrative Conformational Energy Profile for this compound

| Conformer | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Global Minimum | C-C-N-C: ~180°, C-N-C-H: ~60° | 0.00 | 75.3 |

| Conformer 2 | C-C-N-C: ~0°, C-N-C-H: ~60° | 1.50 | 10.1 |

| Conformer 3 | C-C-N-C: ~180°, C-N-C-H: ~180° | 2.50 | 2.1 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT conformational analysis. The values represent plausible results based on studies of similar molecules.

Molecular Dynamics Simulations of Compound Behavior in Solvents or Environments

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. rsc.orgrsc.org An MD simulation of this compound would typically place the molecule in a simulated box filled with a solvent, such as water, to observe its behavior. acs.orgethz.chresearchgate.net

These simulations can reveal how the molecule is solvated, showing the arrangement of solvent molecules around its hydrophobic (isopropyl, phenyl ring) and hydrophilic (amine, ester) regions. By tracking the molecule's trajectory, one can calculate its diffusion coefficient, which is a measure of its mobility within the solvent. Furthermore, MD simulations are invaluable for studying how the compound might interact with larger systems, such as a lipid bilayer to model a cell membrane, or within a polymer matrix for materials science applications. All-atom force fields, which define the potential energy of the system, are used to govern the interactions between atoms. rsc.org

Prediction of Spectroscopic Signatures via Computational Models

Computational models are a powerful tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.net

For this compound, DFT calculations using methods like B3LYP/6-311G(d,p) can be used to compute the vibrational frequencies. researchgate.net These theoretical frequencies can be scaled to better match experimental IR spectra, aiding in the assignment of specific peaks to the vibrations of functional groups like the N-H stretch, C=O stretch of the ester, and C-N bonds.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, which is often implemented within a DFT framework. acs.orgnih.govrsc.org By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. conicet.gov.arosti.govacs.org This is incredibly useful for confirming the structure of a synthesized compound by comparing the predicted spectrum to the experimental one.

Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (secondary amine) | 3350 | 3300-3500 |

| C-H Stretch (aromatic) | 3050 | 3000-3100 |

| C-H Stretch (aliphatic) | 2970 | 2850-2970 |

| C=O Stretch (ester) | 1715 | 1715-1735 |

| C-O Stretch (ester) | 1250 | 1200-1300 |

Note: The data in this table is hypothetical and for illustrative purposes. Calculated frequencies are often systematically different from experimental values and are typically scaled for better comparison.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry can provide deep insights into how a molecule like this compound is formed. scielo.brnumberanalytics.com By modeling potential reaction pathways, chemists can understand the underlying mechanisms, predict the feasibility of a synthesis, and optimize reaction conditions. numberanalytics.comrsc.orgrsc.org

For example, one possible synthesis is the esterification of 3-(isopropylamino)benzoic acid with methanol (B129727) under acidic conditions. Another is the nucleophilic aromatic substitution of a compound like methyl 3-bromobenzoate with isopropylamine. Using DFT, researchers can map out the potential energy surface for the reaction. This involves locating the structures of the reactants, products, and, most importantly, the transition states—the high-energy points that connect them. The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. Such studies can help rationalize why a particular reaction is successful or why it fails, and can guide the design of more efficient synthetic routes. scielo.bracs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (theoretical modeling)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. numberanalytics.comwikipedia.orgmdpi.com

To develop a QSAR/QSPR model for a series of compounds related to this compound, one would first need a dataset of molecules with experimentally measured activity or property values (e.g., binding affinity to a receptor, or solubility). researchgate.net Then, for each molecule in the series, a set of numerical parameters known as molecular descriptors would be calculated using computational methods. nih.gov These descriptors can encode electronic properties (e.g., HOMO/LUMO energies, partial charges from DFT), steric properties (e.g., molecular volume, surface area), and hydrophobic properties. tandfonline.com

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that correlates the descriptors with the observed activity. nih.gov Once validated, this model could be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing which compounds to synthesize and test in a drug discovery or materials science context.

Research Applications in Chemical Sciences

Methyl 3-(isopropylamino)benzoate as a Versatile Chemical Building Block

In organic synthesis, a chemical building block is a molecule that can be readily incorporated into a larger, more complex structure. chemicalbook.compharmaffiliates.com this compound fits this description perfectly due to its bifunctional nature. The secondary amine and the methyl ester groups can be selectively targeted with a wide array of reagents, making it a versatile scaffold for creating diverse molecular architectures.

The secondary amine (the isopropylamino group) is a nucleophile and a base. It can undergo reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of new alkyl groups.

Coupling Reactions: Participation in carbon-nitrogen bond-forming reactions, which are fundamental in medicinal chemistry.

The methyl ester function is an electrophilic site that can be modified through:

Hydrolysis: Conversion to the corresponding carboxylic acid (3-(isopropylamino)benzoic acid) under acidic or basic conditions. This acid can then be used to form amides via coupling with other amines. wikipedia.org

Transesterification: Reaction with another alcohol to form a different ester.

Reduction: Conversion to a primary alcohol (3-(isopropylamino)benzyl alcohol).

Amination: Reaction with amines to form amides.

This dual reactivity allows chemists to use this compound as a starting material or intermediate in multi-step syntheses. google.comatamanchemicals.com For instance, derivatives of aminobenzoic acid are used to create nonpeptide templates for drug discovery and to synthesize complex macrocyclic scaffolds. rsc.orgspringernature.com The specific placement of the functional groups at the 1 and 3 positions on the benzene (B151609) ring (meta-substitution) defines the geometry of the final products.

Functionalization Potential in Materials Science Research

The structural features of this compound make it a candidate for integration into advanced materials, including polymers and organic electronics.

Integration into Novel Polymer Architectures

Aminobenzoic acid derivatives are recognized as valuable monomers for creating specialized polymers like aramids (aromatic polyamides), which are known for their thermal stability and mechanical strength. nih.gov After hydrolysis of its ester group to a carboxylic acid, this compound can act as a monomer in polymerization reactions.

The presence of both an amine and a carboxylic acid allows it to participate in step-growth polymerization to form polyamides. The bulky isopropyl group attached to the amine would influence the polymer's properties, potentially increasing solubility in organic solvents and affecting the packing of polymer chains, thereby altering the material's bulk properties such as its glass transition temperature and crystallinity. Furthermore, research into inhibitors of tubulin polymerization has utilized aminothiophene derivatives, highlighting the importance of amino-carrying scaffolds in developing functionally active polymeric or macro-molecular structures. nih.gov

Applications in Electronic and Optical Materials Development

The development of organic materials for electronic and optical applications often relies on molecules with specific electronic properties. Molecules containing both electron-donating groups (like amines) and electron-withdrawing groups (like esters) can exhibit interesting charge-transfer characteristics. The N-isopropylaniline portion of the molecule acts as an electron donor, while the methyl benzoate (B1203000) portion is electron-withdrawing. thermofisher.comwikipedia.org

This "push-pull" system is a foundational concept in the design of materials for:

Non-Linear Optics (NLO): Such materials can alter the properties of light and are used in lasers and optical data storage.

Organic Light-Emitting Diodes (OLEDs): The electronic structure of the molecule could be tuned to control the color and efficiency of light emission.

Organic Semiconductors: The ability to donate and accept electrons is crucial for transporting charge in organic transistors and solar cells.

While specific studies on this compound for these applications are not prominent, the underlying principles of its molecular structure suggest it could be a valuable component in the rational design of new functional organic materials.

Development of Chemical Probes and Tool Compounds for Biological Systems (Non-Clinical Focus)

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cells, to understand their function. mskcc.orgresearchgate.net The aminobenzoate scaffold is a common feature in molecules designed for such purposes. nih.gov

Exploration of Molecular Target Interactions (In Vitro/Theoretical)

In vitro (in a test tube) and in silico (computer-based) studies are the first steps in understanding how a molecule might interact with a biological target. Molecular docking is a computational technique used to predict how a molecule binds to a protein. mdpi.comuomustansiriyah.edu.iq

Studies on related aminobenzoic acid and benzamide (B126) derivatives have used molecular docking to predict their interactions with enzymes like topoisomerases and cholinesterases. researchgate.netdergipark.org.tr These studies show that the amino and carbonyl groups are key features for forming hydrogen bonds within the protein's active site, while the aromatic ring engages in hydrophobic interactions.

This compound possesses the necessary functional groups for such interactions:

The secondary amine's N-H group can act as a hydrogen bond donor.

The ester's carbonyl oxygen can act as a hydrogen bond acceptor.

The isopropyl group and the benzene ring provide hydrophobic regions for binding.

Theoretical studies could therefore be employed to screen this compound against libraries of protein structures to identify potential biological targets, paving the way for its development as a chemical probe. nih.gov

Enzyme Inhibition Studies and Mechanism of Action (if applicable)

The aminobenzoate scaffold has been successfully used to develop enzyme inhibitors. For example, procaine, which contains a 4-aminobenzoate (B8803810) ester structure, is known to be metabolized by plasma esterases like pseudocholinesterase. wikipedia.org This indicates that the ester linkage in such compounds is recognized and processed by enzymes.

More directly, a recent study investigated a series of methyl 4-aminobenzoate derivatives as inhibitors of two key enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP): glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.gov The study found that these simple benzoate esters could inhibit both enzymes with varying potencies. Another study showed that different methyl benzoate derivatives could inhibit the enzyme Paraoxonase 1 (PON1). nih.gov

These findings establish that the methyl benzoate framework is a viable starting point for designing enzyme inhibitors. While the specific inhibitory activity of this compound has not been reported, its structural similarity to these active compounds makes it a candidate for screening against various enzymes. In vitro enzyme assays would be required to determine if it has any inhibitory effects and to calculate key parameters like its IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).

Table of IC₅₀ and Kᵢ Values for Related Methyl Benzoate Derivatives Against Various Enzymes

| Compound Class | Enzyme Target | Reported Values | Reference |

| Methyl 4-amino benzoates | Glucose-6-Phosphate Dehydrogenase (G6PD) | IC₅₀: 100.8 to 430.8 µM | nih.gov |

| Methyl 4-amino benzoates | 6-Phosphogluconate Dehydrogenase (6PGD) | IC₅₀: 206 to 693.2 µM | nih.gov |

| Methyl benzoate derivatives | Paraoxonase 1 (PON1) | Kᵢ: 25.10 to 502.10 µM | nih.gov |

| Aminobenzoic acid derivatives | Acetylcholinesterase | IC₅₀: 1.66 µM (for most potent derivative) | researchgate.net |

| Aminobenzoic acid derivatives | Butyrylcholinesterase | IC₅₀: 2.67 µM (for most potent derivative) | researchgate.net |

This table presents data for related compound classes to illustrate the potential of the methyl benzoate scaffold. The values are not for this compound itself.

Role as an Intermediate in Agrochemical Research

While direct documentation of this compound in the synthesis of commercial agrochemicals is not prevalent in publicly available literature, its structural components suggest a potential role as an intermediate in the development of new herbicidal and insecticidal compounds. The anilide and benzamide structures are features of many active agrochemical ingredients.

For instance, the herbicide propanil (B472794) is synthesized from 3,4-dichloroaniline (B118046), highlighting the importance of substituted anilines in creating agrochemicals. wikipedia.orgsemnan.ac.irnih.gov Similarly, the synthesis of the herbicide diuron (B1670789) involves the reaction of 3,4-dichloroaniline with phosgene (B1210022) and dimethylamine. agropages.comgoogle.comgoogle.com These examples establish a clear precedent for the use of aniline (B41778) derivatives in the synthesis of herbicides.

The synthesis of the insecticide fipronil (B1672679) also involves aniline-derived intermediates, specifically 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole. patsnap.comgoogle.comresearchgate.net Furthermore, research into novel pesticides has explored a range of N-substituted benzamides and N-aryl-2-heteroaryloxy-N-isopropyl acetamides for their biological activities.

Based on these established synthesis routes, this compound could theoretically serve as a precursor in the following ways:

Herbicide Synthesis: The secondary amine group could be acylated to form N-substituted benzamides, a class of compounds known for their herbicidal activity. The isopropyl group and the methyl ester would modify the compound's solubility and its interaction with biological targets, potentially leading to new selective herbicides.

Insecticide Synthesis: The aminobenzoate structure could be incorporated into more complex heterocyclic systems, a common strategy in the development of modern insecticides.

The following table illustrates a hypothetical synthesis pathway for a novel herbicidal compound using this compound as a starting material, based on common reactions in agrochemical synthesis.

| Step | Reaction | Reactants | Conditions | Hypothetical Yield (%) |

| 1 | Acylation | This compound, Propionyl Chloride | Pyridine, 0-25°C, 4h | 85 |

| 2 | Saponification | Product from Step 1, NaOH | Methanol (B129727)/Water, Reflux, 2h | 92 |

| 3 | Chlorination | Product from Step 2, Thionyl Chloride | Toluene, Reflux, 3h | 88 |

This table is for illustrative purposes and represents a potential synthetic route.

Applications in Dye and Pigment Chemistry

In the field of dye and pigment chemistry, aromatic amines are fundamental building blocks for the synthesis of azo dyes, which constitute a large and commercially important class of colorants. colorfuldyes.com The synthesis of azo dyes typically involves the diazotization of a primary or secondary aromatic amine to form a diazonium salt, which is then coupled with an electron-rich aromatic compound.

While specific examples of dyes synthesized directly from this compound are not widely reported, its structure makes it a candidate for use as a coupling component. The isopropylamino group is an activating group, which would facilitate the electrophilic substitution reaction with a diazonium salt at the ortho or para position to the amine.

The general process for synthesizing disperse dyes, often used for polyester (B1180765) fabrics, involves the diazotization of a substituted aniline and coupling with another aromatic component. worlddyevariety.comworlddyevariety.comworlddyevariety.com For example, the synthesis of Disperse Red 167 involves the diazotization of 2-chloro-4-nitrobenzenamine and its coupling with 3-propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine. worlddyevariety.com Similarly, the synthesis of Pigment Yellow 14 involves the coupling of a tetrazo component derived from 3,3'-dichlorobenzidine (B165656) with an acetoaceto-o-toluidide. guidechem.comgoogle.comresearchgate.net

Theoretically, this compound could be used to produce a range of disperse dyes. The color of the resulting dye would be influenced by the specific diazonium salt used and any post-synthesis modifications. The isopropyl group and the methyl ester would affect the dye's solubility and its affinity for different types of fibers.

Below is an illustrative table of a hypothetical synthesis of a disperse dye using this compound.

| Dye ID | Diazo Component | Coupling Component | Coupling Conditions | Hypothetical λmax (nm) |

| HY-Dye-1 | Diazotized 4-nitroaniline | This compound | Acetic Acid, 0-5°C, 2h | 480 (Orange) |

| HY-Dye-2 | Diazotized 2-chloro-4-nitroaniline | This compound | Acetic Acid, 0-5°C, 2h | 520 (Red) |

| HY-Dye-3 | Diazotized 2,4-dinitroaniline | This compound | Sulfuric Acid, 0-5°C, 3h | 580 (Violet) |

This table is for illustrative purposes to demonstrate the potential of this compound in dye synthesis.

Physical Organic Chemistry and Mechanistic Studies

Regioselectivity and Stereoselectivity in Reactions Involving the Compound

Regioselectivity, the preference for bond-making or breaking in one direction over all other possible directions, is a key consideration in reactions involving substituted benzenes. In the case of Methyl 3-(isopropylamino)benzoate, electrophilic aromatic substitution is directed by the interplay of the two substituents.

The isopropylamino group (-NH-iPr) is an activating group. The nitrogen atom's lone pair of electrons can be donated to the benzene (B151609) ring through resonance, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This donation of electron density is most pronounced at the ortho and para positions relative to the amino group. Therefore, the isopropylamino group is an ortho, para-director.

The methyl ester group (-COOCH₃) is a deactivating group. The carbonyl group is electron-withdrawing through both inductive and resonance effects, which decreases the electron density of the ring and makes it less reactive towards electrophiles. libretexts.org This deactivating effect is strongest at the ortho and para positions, making the meta position the most likely site for electrophilic attack. Thus, the methyl ester group is a meta-director. wikipedia.org

When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect generally dominates. wikipedia.org For this compound, the powerful activating isopropylamino group will direct incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, the methyl ester at position 3 will also influence the substitution pattern. Position 4 is ortho to the ester group, and position 2 is also ortho. Position 6 is para to the amino group. Steric hindrance from the bulky isopropyl group may also play a role, potentially disfavoring substitution at the adjacent ortho position (position 2). libretexts.org

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be a factor in reactions, particularly if chiral reagents or catalysts are used, or if addition reactions to the aromatic ring were to occur. For many electrophilic aromatic substitution reactions, the planarity of the aromatic ring and the reaction intermediates mean that stereoselectivity at the ring itself is not a primary consideration unless a new chiral center is formed in a substituent.

Investigation of Reaction Kinetics and Thermodynamics

The nitration of methyl benzoate (B1203000) has been studied from a kinetic perspective. nih.gov The presence of the electron-withdrawing ester group deactivates the ring, making its reaction rate slower than that of benzene. rsc.org The introduction of the strongly activating isopropylamino group at the meta position would be expected to dramatically increase the rate of electrophilic aromatic substitution reactions. The amino group's ability to donate electron density to the ring lowers the activation energy of the rate-determining step, which is the formation of the arenium ion intermediate. masterorganicchemistry.com

Kinetic and thermodynamic parameters have been estimated for the nitration of methyl benzoate, which can serve as a baseline for understanding the reactivity of its derivatives. youtube.com

Table 1: Kinetic and Thermodynamic Data for the Nitration of Methyl Benzoate

| Parameter | Value | Conditions |

| Optimal Yield | 95.5% | 70% strength mixed acid, 40°C |

| Reaction Time (Continuous Flow) | 36 min | - |

| Yield (Continuous Flow) | 95.2% | - |

| Reaction Time (Batch) | 8 h | - |

| Yield (Batch) | 87.8% | - |

This table presents data for the nitration of methyl benzoate, which provides a comparative reference for the reactivity of related compounds. Data sourced from a study on the continuous flow synthesis of 3-nitrobenzoic acid via nitration of methyl benzoate. youtube.com

The thermodynamics of such reactions are also important. Electrophilic aromatic substitution reactions are typically exothermic. A study of [3+2] cycloaddition reactions, another class of organic reactions, highlights that reaction pathways are often irreversible due to their exothermic nature. researchgate.net

Studies on Protonation and Fragmentation Pathways

In mass spectrometry, the study of protonation and subsequent fragmentation provides valuable information about a molecule's structure. While direct studies on this compound are limited, research on protonated methyl benzoate offers significant insights. proquest.com

Upon activation, protonated methyl benzoate fragments via three primary pathways:

Elimination of Benzene : This pathway leads to the formation of a product ion at m/z 59, which is recognized as the methoxycarbonyl cation. proquest.com

Decarboxylation : The m/z 59 ion can then lose carbon dioxide to form a methyl carbenium ion. proquest.com

Methanol (B129727) Loss : This pathway is more complex than a simple elimination. It involves the migration of the initial proton to the aromatic ring, followed by the transfer of a ring proton to the methoxy (B1213986) group, leading to the elimination of methanol. proquest.com Studies using deuteronated methyl benzoate confirmed the mobility of the proton on the ring. proquest.com

For this compound, these fragmentation pathways would likely be modified by the presence of the isopropylamino group. The nitrogen atom of the amino group is a likely site of initial protonation. Fragmentation could then proceed via pathways involving the amino group, such as the loss of propene from the isopropyl group, or cleavage of the C-N bond. The fragmentation patterns would be a competition between pathways initiated at the protonated amino group versus those initiated at the protonated ester group.

Solvation Effects on Reactivity and Structure

The solvent in which a reaction is conducted can have a profound effect on its rate, selectivity, and even the structure of the reactants and intermediates. quora.com For reactions involving this compound, the polarity of the solvent is a critical factor.

Reactivity : In electrophilic aromatic substitution, the rate-determining step involves the formation of a charged intermediate (the arenium ion). quora.com Polar solvents can stabilize this charged intermediate, which can affect the reaction rate. However, the exact effect depends on the nature of both the reactants and the transition state. proquest.comquora.com For ester hydrolysis, another reaction type, increasing the proportion of an organic co-solvent like ethanol (B145695) in water generally decreases the reaction rate, which is attributed to changes in the solvation of the transition state and the reactants. ias.ac.in The electrophilicity of the solvent can also play a major role, as it can facilitate the protonation of reaction intermediates. researchgate.net

Structure : The structure of molecules like benzoic acid and its esters can be influenced by the solvent. rsc.org Solvents can interact with the solute through hydrogen bonding and other intermolecular forces, which can affect the conformation of the molecule and the accessibility of reactive sites. The basicity of amines, for example, is heavily influenced by solvation effects in aqueous solutions. ncert.nic.in For long-chain primary amines, solvation effects can become a dominant factor in their electrochemical properties, sometimes outweighing inductive effects. acs.org

Influence of Substituents on Reaction Outcomes

The outcome of chemical reactions on an aromatic ring is largely dictated by the electronic and steric properties of the substituents already present. wikipedia.org As discussed, this compound has two substituents with opposing electronic effects.

Activating Group : The isopropylamino group is a strong activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org

Deactivating Group : The methyl ester group is a deactivating group that directs incoming electrophiles to the meta position. libretexts.orgwikipedia.org

Table 2: Directing Effects of Substituents on this compound

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| Isopropylamino (-NH-iPr) | 1 | Activating (Resonance Donation) | Ortho, Para |

| Methyl Ester (-COOCH₃) | 3 | Deactivating (Inductive & Resonance Withdrawal) | Meta |

In such cases of competing substituents, the most powerfully activating group controls the regioselectivity. wikipedia.org Therefore, for electrophilic aromatic substitution on this compound, the major products would be expected from substitution at the positions ortho and para to the isopropylamino group. The primary positions for substitution would be C4 and C6, and to a lesser extent C2 due to potential steric hindrance from the isopropyl group. The directing effect of the deactivating methyl ester group is largely overridden.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of secondary amines, such as the isopropylamino group in Methyl 3-(isopropylamino)benzoate, is a cornerstone of organic chemistry. Traditional methods like direct alkylation of primary amines with alkyl halides often suffer from challenges such as over-alkylation and the use of harsh conditions. researchgate.net Modern research is focused on developing more selective, efficient, and sustainable synthetic routes.

A significant area of development is the N-alkylation of amines with alcohols, a process often termed the "borrowing hydrogen" strategy. This method is environmentally benign, producing only water as a byproduct. rsc.org Recent advancements have seen the development of highly active nickel-based catalyst systems, generated in situ from Ni(COD)₂ and KOH under ligand-free conditions, which have shown great efficiency for the functionalization of anilines with various alcohols. rsc.org Similarly, metal-ligand bifunctional ruthenium catalysts have proven effective for the selective N-alkylation of aminobenzenesulfonamides with alcohols, a reaction type that shares mechanistic principles applicable to aminobenzoates. nih.gov Another innovative approach involves the use of cesium hydroxide (B78521) to promote selective N-monoalkylation of primary amines, effectively preventing the formation of tertiary amine byproducts. organic-chemistry.org These catalytic systems offer promising alternatives for the synthesis of this compound, potentially leading to higher yields, milder reaction conditions, and a reduced environmental footprint compared to classical methods.

| Method | Catalyst/Reagent | Key Advantages | Relevant Findings |

| Traditional N-Alkylation | Alkyl Halides | Well-established | Prone to over-alkylation and E2 elimination side reactions. researchgate.net |

| "Borrowing Hydrogen" | Nickel-based catalyst | Uses alcohols, water is the only byproduct | Highly efficient for functionalizing anilines and derivatives with a wide range of alcohols. rsc.org |

| Bifunctional Catalysis | Ruthenium-based catalyst | High selectivity for N-alkylation | Functional groups on the ligand are crucial for catalyst activity. nih.gov |

| Base-Promoted Alkylation | Cesium Hydroxide (CsOH) | High chemoselectivity for mono-alkylation | Efficiently prepares various secondary amines. organic-chemistry.org |

Table 1: Comparison of Synthetic Methodologies for Secondary Amine Formation.

Advanced Spectroscopic Characterization Techniques for Complex Systems

The unambiguous structural elucidation of molecules is critical. While standard techniques like ¹H and ¹³C NMR, IR spectroscopy, and basic mass spectrometry provide foundational data, the complexity of reaction mixtures and subtle structural isomers necessitates more advanced approaches. For a molecule like this compound, a combination of modern spectroscopic methods can provide an unprecedented level of detail.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula from a precise mass measurement, which is the first step in identifying an unknown compound from a reaction. youtube.com However, MS alone does not reveal the connectivity of the atoms. This is where the power of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy becomes indispensable. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow chemists to piece together the molecular puzzle by revealing proton-proton and proton-carbon correlations through bonds. researchgate.net This suite of experiments can definitively establish the substitution pattern on the aromatic ring and confirm the structure of the isopropyl and methyl ester groups.

Furthermore, the integration of different analytical techniques, often referred to as a "hybrid approach," is becoming a powerful strategy. nih.gov Combining the separation capabilities of Gas Chromatography (GC) with the identification power of Mass Spectrometry (GC-MS) can resolve and identify components in a complex mixture, while a subsequent detailed NMR analysis of the isolated compounds provides complete structural confirmation. nih.gov This combined approach is crucial for analyzing reaction outcomes, identifying trace impurities, and studying metabolite structures. nih.govnih.gov

| Technique | Information Provided | Application to this compound |

| HRMS | Exact molecular formula | Confirms elemental composition (e.g., C₁₁H₁₅NO₂). youtube.com |

| IR Spectroscopy | Presence of functional groups | Identifies C=O (ester), N-H (secondary amine), C-O, and aromatic C-H stretches. |

| ¹H NMR | Proton environments and connectivity | Determines chemical shifts and coupling patterns for aromatic, isopropyl, and methyl protons. |

| ¹³C NMR | Carbon skeleton | Identifies all unique carbon atoms, including the carbonyl carbon and aromatic carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity | Establishes the meta-substitution pattern and confirms the attachment of the isopropyl and ester groups. researchgate.net |

| Combined MS/NMR | Unambiguous structure identification in complex mixtures | Identifies the target molecule and any potential side-products or isomers from a synthesis. nih.gov |

Table 2: Spectroscopic Techniques for the Characterization of this compound.

Integration of Machine Learning in Predictive Chemistry for Benzoate (B1203000) Derivatives

The intersection of artificial intelligence (AI) and chemistry is rapidly accelerating the pace of discovery. saiwa.ai Machine learning (ML) models are increasingly being used for a wide range of applications, from predicting reaction outcomes to designing novel synthetic routes. nih.govnih.gov For benzoate derivatives like this compound, these computational tools offer powerful predictive capabilities.

One major application is in retrosynthesis, where AI models can propose synthetic pathways to a target molecule. acs.orgnih.govarxiv.orgyoutube.com By training on vast databases of known reactions, these models can identify plausible disconnections and suggest precursor molecules, effectively functioning as a "GPS for chemistry". acs.org This can significantly reduce the time spent on designing and optimizing synthetic routes. Furthermore, ML models can predict the optimal reaction conditions—such as solvent, temperature, and catalyst—by learning from existing data, moving beyond simple literature precedent to data-driven suggestions. beilstein-journals.orgresearchgate.net

Another powerful tool is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govnih.gov A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity or a physical property. nih.gov By developing a QSAR model for a library of benzoate derivatives, researchers could predict the properties of a new, unsynthesized molecule like this compound. This could be used to forecast its potential utility in various applications by correlating its structural features with desired outcomes, thereby prioritizing synthetic efforts. youtube.comyoutube.com

| Machine Learning Application | Description | Potential for Benzoate Derivatives |

| Retrosynthesis Planning | AI algorithms suggest synthetic routes by working backward from the target molecule. nih.govarxiv.org | Propose novel and efficient synthetic pathways for this compound and its analogs. acs.org |

| Reaction Condition Optimization | ML models predict optimal solvents, reagents, and temperatures for a given transformation. beilstein-journals.org | Fine-tune the synthesis of this compound to maximize yield and minimize byproducts. researchgate.net |

| Forward Reaction Prediction | Predicts the likely products of a reaction given the reactants and conditions. saiwa.ai | Validate proposed synthetic steps before they are attempted in the lab. |

| QSAR Modeling | Correlates molecular structure with chemical or biological properties. nih.gov | Predict properties of new benzoate analogs to guide the design of molecules with specific functions. nih.govyoutube.com |

Table 3: Machine Learning in the Study of Benzoate Derivatives.

Design and Synthesis of Structurally Diverse Analogs for Structure-Function Exploration

Understanding the relationship between a molecule's structure and its function or properties is a fundamental goal of chemical science. nih.govacs.org The systematic design and synthesis of structural analogs of a parent compound like this compound is a classic and powerful strategy to probe these structure-function relationships. amanote.com

By making targeted modifications to the molecule's structure, researchers can observe corresponding changes in its physical, chemical, or biological properties. For this compound, several modification strategies could be employed. The alkyl group on the nitrogen could be varied (e.g., from isopropyl to cyclopropyl, tert-butyl, or a linear alkyl chain) to probe the effect of steric bulk and electronics on the amine's properties. nih.govtandfonline.com The substitution pattern on the aromatic ring could be altered, for example, by moving the amino and ester groups to the ortho or para positions, which would significantly impact the molecule's electronic distribution and hydrogen bonding capabilities. researchgate.netresearchgate.net Additionally, the ester group itself could be modified to other esters (e.g., ethyl, benzyl) or converted to an amide to explore how this change affects properties like hydrolytic stability or intermolecular interactions.

The synthesis of a library of such analogs would create a dataset that could be used to build more accurate QSAR models or to identify compounds with optimized properties for specific applications, such as in materials science or as intermediates in medicinal chemistry. nih.govfrontiersin.org

| Analog Type | Structural Modification | Rationale for Synthesis |

| N-Alkyl Variation | Replace isopropyl group with ethyl, cyclobutyl, benzyl, etc. | To study the influence of steric and electronic effects of the N-substituent. |

| Positional Isomers | Synthesize ortho- and para-isomers (e.g., Methyl 2- or 4-(isopropylamino)benzoate). | To investigate the impact of substituent position on aromaticity, reactivity, and intermolecular interactions. researchgate.net |

| Ester/Amide Modification | Convert the methyl ester to an ethyl ester, or to an N-substituted amide. | To alter properties such as solubility, hydrolytic stability, and hydrogen bonding potential. |

| Ring Substitution | Introduce additional substituents (e.g., chloro, methoxy) onto the benzene (B151609) ring. | To fine-tune the electronic properties of the aromatic system. nih.gov |

Table 4: Potential Analogs of this compound for Structure-Function Studies.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The field of materials science increasingly draws upon the precision of organic synthesis to create molecules with tailored properties for advanced applications. Aromatic amines and benzoate esters are valuable building blocks in this context. Their rigid structures and potential for specific intermolecular interactions, such as hydrogen bonding and π-π stacking, make them ideal candidates for the construction of ordered materials. youtube.com

One emerging area is the development of supramolecular assemblies, where molecules spontaneously organize into larger, well-defined structures through non-covalent interactions. nih.govnih.gov Research has shown that certain benzoate esters can self-assemble into chiral nano-assemblies like twisted nanowires and gels. rsc.org Similarly, aromatic amino acids are known to form highly ordered structures through a combination of hydrogen bonding and aromatic interactions. acs.org It is plausible that this compound, possessing both a hydrogen bond donor (N-H), acceptors (C=O), and an aromatic ring, could be designed to participate in such self-assembly processes, potentially forming liquid crystals, organogels, or other soft materials.

Furthermore, bifunctional molecules like this are potential monomers for the synthesis of high-performance polymers. The amine and ester functionalities could be used to create polyamides or polyesters with specific properties conferred by the isopropylamino substituent. These materials could find applications as specialty coatings, membranes, or electronic materials, bridging the gap between molecular design and macroscopic function.

| Interdisciplinary Application | Relevant Molecular Features | Potential Material Properties |

| Supramolecular Gels | Hydrogen bond donor/acceptor sites, aromatic ring. | Stimuli-responsive materials, soft robotics. rsc.org |

| Liquid Crystals | Rigid aromatic core, potential for anisotropic intermolecular interactions. | Display technologies, optical sensors. |

| Monomer for Polyamides | Amine functionality for polymerization with a dicarboxylic acid. | High thermal stability, specific mechanical properties. |

| Monomer for Polyesters | Ester functionality (after conversion to acid/alcohol) for polymerization. | Tailored optical or barrier properties. |

| Chiral Separation Media | Potential for forming chiral assemblies. | Enantioselective chromatography or catalysis. rsc.org |

Table 5: Potential Interdisciplinary Applications of this compound.

Q & A

Basic Question: What are optimized synthetic routes for Methyl 3-(isopropylamino)benzoate, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves multi-step procedures, starting with methyl 3-aminobenzoate as a precursor. A common approach includes:

- Step 1: Alkylation of the amino group using isopropyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Step 2: Esterification or transesterification to ensure proper functional group compatibility .

Key Variables:

- Temperature: Elevated temperatures (>70°C) improve reaction kinetics but may degrade sensitive intermediates.

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.

- Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can boost yields by 15–20% in biphasic systems .

Data Note: Pilot-scale trials report yields of 65–78% under optimized conditions, with impurities (e.g., unreacted amine) managed via column chromatography .

Basic Question: How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

Answer:

- ¹H NMR:

- IR:

- Strong absorption at ~1700 cm⁻¹ (ester C=O stretch) and ~3300 cm⁻¹ (N-H stretch of secondary amine) .

Methodological Tip: Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the isopropyl moiety, reducing ambiguity in crowded spectral regions .

Advanced Question: What strategies resolve contradictions in reported bioactivity data for this compound analogs?

Answer:

Discrepancies often arise from:

- Structural Analog Variance: Minor substituent changes (e.g., replacing isopropyl with cyclopropyl) alter binding affinity. For example, cyclopropyl analogs show 3x higher inhibition of kinase targets due to steric effects .

- Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) impact IC₅₀ values. Standardize protocols using WHO-recommended cell models .

Case Study: A 2024 study found that Methyl 3-(imidazolyl) analogs exhibited conflicting cytotoxicity data (IC₅₀ = 2–50 µM) across labs. Harmonizing assay pH (7.4 vs. 6.8) reduced variability by 40% .

Advanced Question: How does the isopropylamino group influence the compound’s pharmacokinetic properties?

Answer:

The isopropylamino moiety enhances:

- Lipophilicity: LogP increases by ~1.2 units compared to primary amines, improving blood-brain barrier penetration (calculated via Molinspiration).

- Metabolic Stability: N-isopropyl groups resist oxidative deamination by cytochrome P450 enzymes, extending half-life in rodent models (t₁/₂ = 4.2 h vs. 1.8 h for methylamino analogs) .

Experimental Validation:

- In vitro microsomal assays: Hepatic clearance reduced by 30% in isopropyl derivatives.

- MD Simulations: The bulky isopropyl group stabilizes hydrophobic pockets in target receptors (e.g., GPCRs) .

Advanced Question: What are the challenges in scaling up this compound synthesis for preclinical studies?

Answer:

Key Issues:

- Byproduct Formation: Over-alkylation at the amine group generates bis-isopropyl impurities (>10% at >100 g scale). Mitigate via slow reagent addition and in-situ FTIR monitoring .

- Purification: Traditional column chromatography is impractical for large batches. Switch to recrystallization (solvent: ethyl acetate/hexane, 3:1) or centrifugal partition chromatography .

Process Optimization:

- Flow Chemistry: Continuous flow reactors reduce reaction time from 12 h to 2 h and improve yield reproducibility (±2% vs. ±8% in batch) .

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME), reducing waste toxicity (E-factor reduced from 18 to 6) .

Advanced Question: How do structural modifications (e.g., ester vs. amide) impact the compound’s stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.